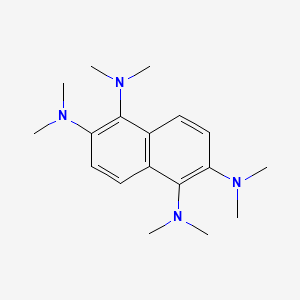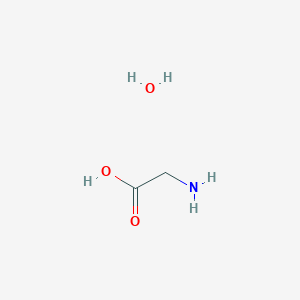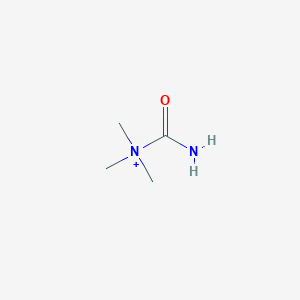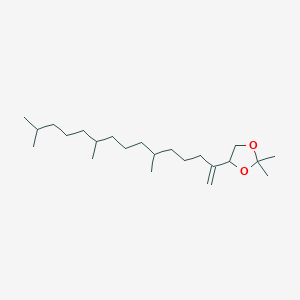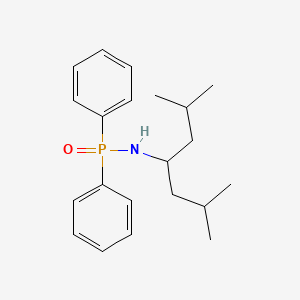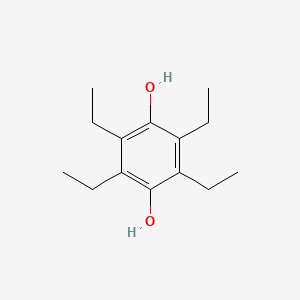
2,3,5,6-Tetraethylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetraethylbenzene-1,4-diol is an organic compound with the molecular formula C({14})H({22})O(_{2}) It is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are replaced by ethyl groups at the 2, 3, 5, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraethylbenzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)). The reaction conditions usually include:
Temperature: 0-5°C to control the reaction rate and avoid side reactions.
Solvent: Anhydrous dichloromethane or chloroform to dissolve the reactants and catalyst.
Reaction Time: Several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products. The use of advanced catalysts and solvents can further improve the reaction efficiency.
化学反应分析
Types of Reactions
2,3,5,6-Tetraethylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction of the quinone form back to the diol can be achieved using reducing agents such as sodium borohydride (NaBH(_4)).
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral medium, CrO(_3) in acetic acid.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of tetraethylquinone.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2,3,5,6-Tetraethylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties due to its diol structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,3,5,6-Tetraethylbenzene-1,4-diol exerts its effects involves its ability to donate and accept electrons due to the presence of hydroxyl groups. This redox activity makes it a potential antioxidant. The molecular targets and pathways involved include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition: Potential to inhibit certain enzymes by interacting with their active sites.
相似化合物的比较
2,3,5,6-Tetraethylbenzene-1,4-diol can be compared with other hydroquinone derivatives such as:
2,3,5,6-Tetramethylbenzene-1,4-diol: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.
2,3,5,6-Tetraethylbenzene-1,4-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
137039-62-4 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
2,3,5,6-tetraethylbenzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h15-16H,5-8H2,1-4H3 |
InChI 键 |
MPBQUWCDEJAAEH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1O)CC)CC)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
